Titanium(III) bromide

Description

Properties

CAS No. |

13135-31-4 |

|---|---|

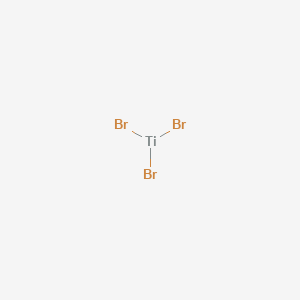

Molecular Formula |

Br3Ti |

Molecular Weight |

287.58 g/mol |

IUPAC Name |

tribromotitanium |

InChI |

InChI=1S/3BrH.Ti/h3*1H;/q;;;+3/p-3 |

InChI Key |

MTAYDNKNMILFOK-UHFFFAOYSA-K |

Canonical SMILES |

[Ti](Br)(Br)Br |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Anhydrous Titanium(III) Bromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary methods for synthesizing anhydrous titanium(III) bromide (TiBr₃), a compound of interest for various catalytic and research applications. The following sections detail the experimental protocols, quantitative data, and reaction pathways for the two principal synthetic routes: the reduction of titanium(IV) bromide with hydrogen and the comproportionation of titanium metal with titanium(IV) bromide.

Synthesis via Hydrogen Reduction of Titanium(IV) Bromide

The reduction of titanium(IV) bromide (TiBr₄) using hydrogen gas is a well-established method for producing high-purity anhydrous this compound. This process involves the high-temperature reaction of gaseous TiBr₄ with a stream of hydrogen.

Experimental Protocol

An improved apparatus for this synthesis allows for the production of 150-200 grams of TiBr₃ per day with a purity of approximately 98%. The setup consists of a reaction kettle containing refluxing TiBr₄. A heated tungsten filament is suspended in the vapor phase, providing a hot surface for the reduction reaction to occur.

Procedure:

-

The reaction apparatus is thoroughly dried and purged with an inert gas to remove air and moisture.

-

Titanium(IV) bromide is placed in the reaction kettle.

-

The TiBr₄ is heated to its boiling point (230 °C) to create a vapor atmosphere within the kettle.

-

A stream of purified, dry hydrogen gas is introduced into the reaction kettle.

-

The tungsten filament is heated to a high temperature to catalyze the reduction of TiBr₄ vapor by the hydrogen gas.

-

The solid TiBr₃ product forms on the hot filament and subsequently falls to the bottom of the reaction kettle.

-

The byproduct, hydrogen bromide (HBr) gas, is removed from the system along with the excess hydrogen stream.

-

After the reaction is complete, the apparatus is cooled under an inert atmosphere.

-

The anhydrous this compound product is collected from the reaction kettle in an inert atmosphere to prevent oxidation and hydrolysis.

Reaction Pathway and Visualization

The overall chemical equation for the hydrogen reduction of titanium(IV) bromide is:

2 TiBr₄(g) + H₂(g) → 2 TiBr₃(s) + 2 HBr(g)

The following diagram illustrates the workflow for this synthesis method.

Caption: Experimental workflow for the synthesis of anhydrous TiBr₃ via hydrogen reduction.

Quantitative Data

| Parameter | Value |

| Typical Yield | 150-200 g/day |

| Product Purity | ~98% |

| Boiling Point of TiBr₄ | 230 °C |

Synthesis via Comproportionation Reaction

An alternative method for the synthesis of anhydrous this compound is the comproportionation reaction between titanium metal and titanium(IV) bromide. This method avoids the use of hydrogen gas and can be performed in a sealed reaction vessel.

Experimental Protocol

Detailed experimental procedures for this method are less commonly reported in the literature. The following is a general procedure based on the stoichiometry of the reaction.

Procedure:

-

In an inert atmosphere glovebox, titanium metal powder or sponge and titanium(IV) bromide are combined in a stoichiometric ratio of 1:3.

-

The reactants are sealed in a clean, dry reaction vessel, typically made of glass or quartz, that can withstand elevated temperatures and pressures.

-

The reaction vessel is heated to a temperature sufficient to initiate the reaction. The exact temperature and reaction time will depend on the scale and the physical form of the reactants.

-

The reaction mixture is maintained at the reaction temperature for a specified period to ensure complete conversion.

-

After the reaction is complete, the vessel is allowed to cool to room temperature.

-

The solid this compound product is recovered from the reaction vessel in an inert atmosphere.

Reaction Pathway and Visualization

The balanced chemical equation for the comproportionation reaction is:

Ti(s) + 3 TiBr₄(s/l) → 4 TiBr₃(s)

The following diagram illustrates the logical relationship of the reactants and product in this synthesis.

Caption: Reactant to product relationship in the comproportionation synthesis of TiBr₃.

Quantitative Data

Quantitative data such as typical yields and purity for the comproportionation synthesis of TiBr₃ are not as well-documented as the hydrogen reduction method. The success of the reaction is highly dependent on the reaction conditions and the purity of the starting materials.

| Parameter | Value |

| Stoichiometric Ratio (Ti:TiBr₄) | 1:3 |

| Product Purity | Dependent on reaction conditions and reactant purity |

| Typical Yield | Not widely reported |

Safety Considerations

-

Titanium(IV) bromide is corrosive and reacts violently with water, releasing hydrogen bromide gas. It should be handled in a dry, inert atmosphere.

-

Hydrogen gas is highly flammable and can form explosive mixtures with air. Proper ventilation and handling procedures are essential.

-

This compound is air and moisture sensitive. It should be handled and stored under an inert atmosphere to prevent oxidation and hydrolysis.

-

High-temperature reactions should be conducted with appropriate shielding and safety precautions.

This guide provides a foundational understanding of the synthesis of anhydrous this compound. For specific research or development applications, further optimization of the described procedures may be necessary. Always consult relevant safety data sheets and perform a thorough risk assessment before conducting any chemical synthesis.

Unveiling the Crystalline Landscape of Titanium(III) Bromide: A Technical Guide to its Polymorphs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the crystal structure of titanium(III) bromide (TiBr₃) polymorphs. While TiBr₃ is known to exist in at least two crystalline forms, this document primarily focuses on the well-characterized trigonal α-polymorph, for which comprehensive crystallographic data is available. The existence of a second, needle-like β-polymorph is acknowledged, though detailed structural data for this form remains elusive in publicly accessible databases.

Introduction to this compound Polymorphs

This compound is an inorganic compound that has garnered interest for its potential applications in catalysis and materials science.[1] The phenomenon of polymorphism, where a compound can exist in multiple crystal structures, is of critical importance as different polymorphs can exhibit distinct physical and chemical properties, including stability, reactivity, and electronic characteristics.

Two primary polymorphs of TiBr₃ have been identified: a platelet-like form, designated as α-TiBr₃, and a needle-like form, referred to as β-TiBr₃. The α-polymorph has been extensively characterized and its crystal structure determined with high precision. In contrast, the β-polymorph is less well-documented, with detailed crystallographic data being scarce.

Crystallographic Data of α-Titanium(III) Bromide

The α-polymorph of this compound adopts a trigonal crystal system with the space group R-3.[1] This structure is analogous to that of bismuth triiodide (BiI₃). The crystal is composed of two-dimensional sheets of edge-sharing TiBr₆ octahedra, which are stacked along the c-axis.[2][3] Within these sheets, the titanium (Ti³⁺) ions are coordinated to six bromide (Br⁻) ions in an octahedral geometry.

A summary of the quantitative crystallographic data for α-TiBr₃ is presented in the table below.

| Crystallographic Parameter | α-Titanium(III) Bromide |

| Crystal System | Trigonal |

| Space Group | R-3 |

| Lattice Parameters | a = b = 7.639 Å, c = 20.375 Å |

| α = β = 90°, γ = 120° | |

| Unit Cell Volume | 1028.9 ų |

| Ti-Br Bond Length | 2.59 Å |

| Coordination Geometry of Ti | Octahedral |

Data sourced from the Materials Project.[1]

The Enigmatic β-Titanium(III) Bromide

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through the reduction of titanium(IV) bromide (TiBr₄). Two common methods are described below. The specific polymorph obtained may depend on the precise reaction conditions.

Method 1: Reduction of TiBr₄ with Hydrogen

This method involves the high-temperature reduction of gaseous TiBr₄ with hydrogen gas.

-

Reaction: 2 TiBr₄(g) + H₂(g) → 2 TiBr₃(s) + 2 HBr(g)

-

Apparatus: A tube furnace equipped with a quartz or borosilicate glass reaction tube, a system for delivering a controlled flow of hydrogen and an inert carrier gas (e.g., argon), and a condenser to trap unreacted TiBr₄ and the HBr byproduct.

-

Procedure:

-

Place a sample of TiBr₄ in a boat at the inlet of the reaction tube.

-

Heat the TiBr₄ to its sublimation temperature (around 230 °C) to generate a vapor.

-

Pass a slow stream of hydrogen gas, diluted in argon, over the TiBr₄ vapor.

-

The reaction zone within the tube furnace should be maintained at a temperature between 400 and 500 °C.

-

Crystalline TiBr₃ will deposit in the cooler part of the reaction tube.

-

After the reaction is complete, the apparatus is cooled to room temperature under an inert atmosphere. The product is collected in a glovebox to prevent exposure to air and moisture.

-

Method 2: Comproportionation of Ti and TiBr₄

This method involves the reaction of titanium metal with titanium(IV) bromide.

-

Reaction: Ti(s) + 3 TiBr₄(l/g) → 4 TiBr₃(s)

-

Apparatus: A sealed, evacuated quartz ampoule.

-

Procedure:

-

Place a stoichiometric mixture of titanium powder and TiBr₄ in a quartz ampoule.

-

Evacuate the ampoule to a high vacuum and seal it.

-

Heat the ampoule in a furnace to a temperature of 450-500 °C for several hours to days.

-

After the reaction is complete, the ampoule is cooled slowly to room temperature.

-

The ampoule is opened in an inert atmosphere (e.g., a glovebox) to recover the TiBr₃ product.

-

Characterization by X-ray Diffraction (XRD)

X-ray powder diffraction (XRPD) is a primary technique for identifying the crystalline phases of this compound.

-

Sample Preparation: Due to the air and moisture sensitivity of TiBr₃, samples must be prepared in an inert atmosphere. The crystalline powder is typically loaded into a capillary tube or a specialized air-sensitive sample holder.

-

Instrumentation: A powder diffractometer equipped with a copper (Cu Kα, λ = 1.5406 Å) or molybdenum (Mo Kα, λ = 0.7093 Å) X-ray source.

-

Data Collection:

-

Mount the sealed sample on the diffractometer.

-

Collect the diffraction pattern over a 2θ range of 10-80° with a step size of 0.02° and a dwell time of 1-2 seconds per step.

-

-

Data Analysis:

-

The resulting diffraction pattern is analyzed by comparing the peak positions and intensities to known crystallographic data from databases such as the International Centre for Diffraction Data (ICDD) or the Crystallography Open Database (COD).

-

Rietveld refinement can be performed to obtain detailed structural information, including lattice parameters, atomic positions, and phase fractions if multiple phases are present.

-

Synthesis Pathways of this compound Polymorphs

The following diagram illustrates the general synthesis routes to produce this compound. The formation of a specific polymorph is often dependent on the reaction kinetics and thermodynamic conditions, which can be influenced by factors such as temperature, pressure, and the presence of impurities.

Caption: Synthesis pathways for this compound polymorphs.

References

Thermodynamic Data for the Formation of Titanium(III) Bromide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic data associated with the formation of titanium(III) bromide (TiBr₃). This document summarizes key quantitative data, details relevant experimental protocols for the determination of these thermodynamic properties, and presents visual workflows for synthesis and analysis.

Core Thermodynamic Data

This compound, a crystalline solid at standard conditions, is a compound of interest in various chemical applications. A summary of its key thermodynamic properties at 298.15 K is presented in Table 1.

| Thermodynamic Property | Symbol | Value | State |

| Standard Molar Enthalpy of Formation | ΔfH⁰ | -548.5 kJ/mol | (s) |

| Standard Molar Gibbs Free Energy of Formation | ΔfG⁰ | -523.8 kJ/mol | (s) |

| Standard Molar Entropy | S⁰ | 176.6 J/(mol·K) | (s) |

| Molar Heat Capacity at Constant Pressure | Cₚ | 101.7 J/(mol·K) | (s) |

| [1] |

Synthesis of this compound

The formation of this compound can be achieved through two primary synthetic routes.

Reduction of Titanium(IV) Bromide with Hydrogen

Titanium(IV) bromide (TiBr₄) can be reduced by hydrogen gas (H₂) at elevated temperatures to yield this compound and hydrogen bromide (HBr) gas.[2]

Reaction: 2 TiBr₄(g) + H₂(g) → 2 TiBr₃(s) + 2 HBr(g)

Comproportionation Reaction

An alternative method involves the comproportionation of titanium metal (Ti) and titanium(IV) bromide (TiBr₄).[2]

Reaction: Ti(s) + 3 TiBr₄(l) → 4 TiBr₃(s)

A general workflow for the synthesis of this compound is illustrated in the diagram below.

Experimental Protocols for Thermodynamic Data Determination

Determination of Enthalpy of Formation (ΔfH⁰) by Calorimetry

The standard enthalpy of formation of a metal halide like TiBr₃ is typically determined using solution or reaction calorimetry. A common approach involves measuring the heat of a reaction involving the compound of interest and applying Hess's Law. For titanium halides, bomb calorimetry is a suitable method.

Experimental Workflow for Enthalpy of Formation:

-

Sample Preparation: A known mass of high-purity titanium metal is placed in a sample holder within a reaction bomb.

-

Calorimeter Setup: The bomb is placed inside a calorimeter, which is a well-insulated container filled with a known amount of water. The temperature of the water is precisely measured.

-

Reaction Initiation: A known amount of liquid bromine is introduced into the bomb. The reaction is initiated, leading to the formation of this compound.

-

Temperature Measurement: The heat released by the exothermic reaction is absorbed by the bomb and the surrounding water, causing a temperature rise. This temperature change is meticulously recorded.

-

Calculation: The heat of reaction is calculated from the temperature change and the heat capacity of the calorimeter system. This value is then used to determine the standard enthalpy of formation of TiBr₃.

Determination of Heat Capacity (Cₚ) and Entropy (S⁰)

The molar heat capacity of solid TiBr₃ can be measured as a function of temperature using Differential Scanning Calorimetry (DSC). The standard molar entropy is then calculated from the heat capacity data.

Experimental Workflow for Heat Capacity and Entropy:

-

Sample Preparation: A small, accurately weighed sample of pure TiBr₃ is hermetically sealed in a DSC pan. An empty pan is used as a reference.

-

DSC Measurement: The sample and reference pans are placed in the DSC instrument. The instrument heats the pans at a controlled rate over a specified temperature range (e.g., from near absolute zero to above room temperature). The difference in heat flow required to raise the temperature of the sample and the reference is measured.

-

Heat Capacity Calculation: The heat capacity of the sample is determined from the differential heat flow signal.

-

Entropy Calculation: The standard molar entropy (S⁰) at 298.15 K is calculated by integrating the heat capacity data (divided by temperature) from 0 K to 298.15 K, accounting for any phase transitions.

S°(T) = ∫₀ᵀ (Cₚ(T')/T') dT'

Calculation of Gibbs Free Energy of Formation (ΔfG⁰)

The standard Gibbs free energy of formation can be calculated from the experimentally determined standard enthalpy of formation (ΔfH⁰) and the standard molar entropy (S⁰) using the Gibbs-Helmholtz equation:

Equation: ΔfG⁰ = ΔfH⁰ - TΔS⁰f

Where:

-

T is the standard temperature (298.15 K).

-

ΔS⁰f is the standard entropy of formation, which is calculated from the standard molar entropies of the elements in their standard states and the standard molar entropy of the compound.

The logical relationship for determining these thermodynamic properties is depicted in the following diagram.

References

An In-depth Technical Guide to the Solubility of Titanium(III) Bromide in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Titanium(III) bromide (TiBr3) in common organic solvents. Due to the reactive nature of TiBr3, its interaction with organic solvents is often more complex than simple physical dissolution. This document summarizes the available qualitative data, outlines detailed experimental protocols for solubility determination of air-sensitive compounds, and presents visualizations to illustrate key concepts and procedures.

Executive Summary

This compound is a blue-black, paramagnetic solid with applications as a catalyst in alkene polymerization.[1] Its solubility in organic solvents is a critical parameter for its use in various chemical reactions. However, a thorough review of scientific literature reveals a significant lack of quantitative solubility data for TiBr3 in common organic solvents. This is largely attributed to its high reactivity, particularly its sensitivity to air and moisture, and its tendency to react with donor solvents to form coordination complexes. This guide consolidates the available qualitative information and provides best-practice methodologies for researchers seeking to evaluate the solubility of TiBr3 or similar reactive compounds.

Qualitative Solubility of this compound

While precise quantitative data is scarce, the solubility behavior of TiBr3 can be categorized based on the nature of the organic solvent.

Table 1: Qualitative Solubility of TiBr3 in Organic Solvents

| Solvent Class | Example Solvents | Observed Behavior | Reference |

| Donor Solvents | Pyridine, Nitriles (e.g., Acetonitrile) | Dissolves to form 3:1 adducts (TiBr3L3) | [1] |

| Non-Donor Solvents | Alkanes, Aromatic Hydrocarbons, Ethers | Generally considered to have very low to negligible solubility. | Inferred from lack of data and chemical properties. |

| Protic Solvents | Alcohols, Water | Reacts with protic solvents. Soluble in water to form a dark violet solution. | [2][3] |

The interaction of TiBr3 with donor solvents is not a simple dissolution process but a chemical reaction leading to the formation of coordination complexes, known as adducts.[1] This reaction drives the "solubilization" of TiBr3 in these solvents.

Experimental Protocols for Solubility Determination

The determination of the solubility of an air- and moisture-sensitive compound like TiBr3 requires specialized techniques to prevent its decomposition. The following protocols are based on established methods for handling such materials.

General Considerations

-

Inert Atmosphere: All manipulations of TiBr3 must be performed under an inert atmosphere (e.g., argon or nitrogen) using either a glovebox or Schlenk line techniques.

-

Solvent Purity: Solvents must be rigorously dried and deoxygenated prior to use.

-

Material Purity: The purity of the TiBr3 sample should be confirmed, as impurities can significantly affect solubility measurements.

Gravimetric Method for Solubility Determination (under Inert Atmosphere)

This method involves preparing a saturated solution, separating the undissolved solid, and determining the mass of the dissolved solute in a known mass of the solvent.

3.2.1. Apparatus and Reagents:

-

This compound (solid)

-

Anhydrous, deoxygenated organic solvent of interest

-

Glovebox or Schlenk line setup

-

Analytical balance (inside the glovebox or accessible for sealed samples)

-

Thermostatically controlled shaker or stirrer

-

Inert atmosphere filtration apparatus (e.g., filter cannula for Schlenk line)

-

Pre-weighed, sealable sample vials

3.2.2. Procedure:

-

Sample Preparation: Inside an inert atmosphere glovebox, add an excess amount of TiBr3 to a vial containing a known mass of the organic solvent.

-

Equilibration: Seal the vial and place it on a thermostatically controlled shaker or stirrer. Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation. The temperature should be carefully controlled and recorded.

-

Phase Separation: After equilibration, allow the undissolved solid to settle. Carefully decant the supernatant (the saturated solution) into a pre-weighed, clean, and dry vial using a filter cannula or by careful decantation to avoid transferring any solid particles.

-

Mass Determination: Seal the vial containing the saturated solution and record its total mass.

-

Solvent Evaporation: Remove the solvent from the vial under vacuum or a gentle stream of inert gas. This step should be performed carefully to avoid any loss of the solute.

-

Residue Mass: Once the solvent is completely removed, weigh the vial containing the solid residue (the dissolved TiBr3).

-

Calculation: The solubility can be calculated as follows:

Solubility ( g/100 g solvent) = (mass of residue / mass of solvent) * 100

Visualizations

Logical Workflow for Solubility Determination

The following diagram illustrates the decision-making process and experimental workflow for determining the solubility of an air-sensitive compound like TiBr3.

Caption: A logical workflow for the gravimetric determination of TiBr3 solubility.

Adduct Formation Signaling Pathway

The dissolution of TiBr3 in donor solvents is best represented as a reaction pathway leading to the formation of a stable adduct.

References

The Discovery and Enduring Chemistry of Titanium Tribromide: A Technical Guide

An in-depth exploration of the synthesis, properties, and historical significance of Titanium(III) Bromide for researchers, scientists, and drug development professionals.

Abstract

This compound, TiBr₃, is a fascinating inorganic compound that has been a subject of scientific inquiry since its initial synthesis. This technical guide provides a comprehensive overview of the discovery and history of titanium tribromide, detailing its synthesis, crystal structures, and physicochemical properties. The document is intended to serve as a valuable resource for researchers, offering detailed experimental protocols for its preparation and a consolidated summary of its key quantitative data. Furthermore, this guide employs visualizations to elucidate the synthetic pathways and logical relationships inherent in the chemistry of this compound.

Introduction

The mid-20th century witnessed a surge in the exploration of transition metal chemistry, driven by a deeper understanding of electronic structures and the potential for novel catalytic and material applications. It was within this vibrant scientific landscape that titanium tribromide emerged. Initially synthesized and characterized by Rolsten and Sisler in 1957, this blue-black crystalline solid quickly garnered attention for its interesting magnetic and structural properties.[1] This guide delves into the historical context of its discovery, the evolution of its synthesis, and a detailed examination of its known characteristics.

Discovery and Historical Context

The first documented synthesis of titanium tribromide was reported by R. F. Rolsten and H. H. Sisler in the Journal of the American Chemical Society in 1957.[1] Their work involved the comproportionation of titanium tetrabromide (TiBr₄) with elemental titanium at elevated temperatures. This seminal study not only established a viable synthetic route but also identified the existence of two distinct crystalline forms: platelets and needles.[1] The initial characterization of these forms laid the groundwork for subsequent, more detailed structural analyses.

Synthesis of Titanium Tribromide

Two primary methods have been established for the synthesis of titanium tribromide: the reduction of titanium tetrabromide with hydrogen and the comproportionation of titanium tetrabromide and titanium metal.

Reduction of Titanium Tetrabromide with Hydrogen

This method involves the gas-phase reduction of volatile titanium tetrabromide.

Reaction:

2 TiBr₄(g) + H₂(g) → 2 TiBr₃(s) + 2 HBr(g)

A detailed and improved method for this synthesis is described in Inorganic Syntheses. The apparatus consists of a reaction kettle with a heated tungsten filament suspended in the upper half.

-

Apparatus Setup: A reaction kettle is fitted with a reflux condenser and an inlet for hydrogen gas. A tungsten filament is positioned within the kettle, connected to an external power source.

-

Reactant Introduction: The reaction kettle is charged with titanium tetrabromide. Since TiBr₄ is a solid at room temperature, it is introduced and then gently heated to its boiling point (230 °C) to create a vapor.[2]

-

Reaction Conditions: A stream of hydrogen gas is passed through the apparatus. The tungsten filament is heated to a bright red heat.

-

Product Formation: The mixture of titanium tetrabromide vapor and hydrogen reacts at the surface of the hot filament, leading to the formation of titanium tribromide as a dark, crystalline solid. The solid product collects at the bottom of the reaction vessel.

-

Purification: The unreacted titanium tetrabromide can be removed by sublimation under reduced pressure, leaving behind the purified titanium tribromide.

Comproportionation of Titanium and Titanium Tetrabromide

This was the original method employed by Rolsten and Sisler.[1]

Reaction:

Ti(s) + 3 TiBr₄(g) → 4 TiBr₃(s)

-

Reactant Preparation: High-purity titanium metal (e.g., chips or sponge) and purified titanium tetrabromide are required. The titanium tetrabromide can be purified by distillation.

-

Reaction Setup: Titanium chips are placed in a reaction tube, which is then heated.

-

Reaction Execution: Gaseous titanium tetrabromide is passed over the heated titanium chips at a temperature of 550 °C.[1]

-

Product Collection: The titanium tribromide deposits as a crystalline solid within the cooler parts of the reaction tube. Both platelet and needle forms of the crystals are typically observed.[1]

-

Purification: Excess titanium tetrabromide is removed from the product by sublimation under reduced pressure.[1]

Synthesis Workflow Diagram

Caption: A logical workflow diagram illustrating the two primary synthesis routes for titanium tribromide.

Properties of Titanium Tribromide

Titanium tribromide is a blue-black, paramagnetic solid.[3] It exists in at least two crystalline polymorphs.

Physical Properties

The following table summarizes the key physical properties of titanium tribromide.

| Property | Value |

| Chemical Formula | TiBr₃ |

| Molar Mass | 287.579 g/mol |

| Appearance | Blue-black crystalline solid |

| Density | 4.20 g/cm³ |

| Melting Point | Decomposes at approximately 400 °C |

| Boiling Point | Not applicable (decomposes) |

| Magnetic Susceptibility (χm) | +660 x 10⁻⁶ cm³/mol at room temperature[4] |

Crystal Structure

As mentioned, titanium tribromide is known to crystallize in two forms: platelets and needles.[1] The platelet form has been characterized in more detail.

| Crystal System | Rhombohedral (Platelet Form)[1] |

| Space Group | R-3 |

| Lattice Parameters (a) | 7.263 Å[1] |

| Lattice Parameters (α) | 52° 48'[1] |

| Formula Units per Cell (Z) | 2[1] |

The structure of the platelet form consists of a layer lattice.[1] Preliminary studies on the needle form suggest it is hexagonal, but distinct from the platelet form.[1]

Chemical Properties

Titanium tribromide undergoes disproportionation upon heating to around 400 °C, yielding titanium dibromide (TiBr₂) and the more volatile titanium tetrabromide (TiBr₄).[3]

Disproportionation Reaction:

2 TiBr₃(s) → TiBr₂(s) + TiBr₄(g)

It is also known to be a catalyst for the polymerization of alkenes.[3]

Characterization

X-ray Diffraction

X-ray diffraction (XRD) is the primary technique used to identify the crystal structure of titanium tribromide. For the platelet form, powder XRD patterns can be indexed to a rhombohedral unit cell.[1] Single-crystal XRD provides more detailed structural information, including atomic positions and bond lengths.

-

Sample Preparation: A sample of the crystalline titanium tribromide is finely pulverized in an agate mortar. Due to its sensitivity to air and moisture, this should be performed in an inert atmosphere (e.g., a glovebox).

-

Capillary Sealing: The powdered sample is hermetically sealed in a thin-walled glass capillary (e.g., Lindemann glass).[1]

-

Data Collection: The sealed capillary is mounted in a powder diffractometer. For the original study, unresolved K-alpha radiation from a copper source was used with an exposure time of 12 hours.[1]

-

Data Analysis: The resulting diffraction pattern is analyzed to determine the lattice parameters and space group.

XRD Characterization Workflow

Caption: A workflow diagram outlining the key steps in the characterization of titanium tribromide by X-ray diffraction.

Conclusion

Since its discovery by Rolsten and Sisler, titanium tribromide has remained a compound of interest in the field of inorganic chemistry. Its synthesis, involving either the reduction of the tetrabromide or a comproportionation reaction, is well-established, and its structural and magnetic properties have been partially elucidated. The existence of at least two polymorphs adds a layer of complexity and interest to this system. This technical guide has provided a consolidated resource on the history, synthesis, and properties of titanium tribromide, with the aim of facilitating further research and application in areas such as catalysis and materials science. Further detailed characterization of the needle-form polymorph and exploration of its reactivity and potential applications remain promising avenues for future investigation.

References

Unveiling the Electronic Landscape of Titanium(III) Bromide: A Theoretical Deep-Dive

A comprehensive analysis of the theoretical and computational studies on the electronic structure of both two-dimensional (2D) monolayer and three-dimensional (3D) bulk Titanium(III) Bromide (TiBr₃) is presented. This technical guide synthesizes findings from Density Functional Theory (DFT) calculations, providing researchers, scientists, and drug development professionals with a detailed understanding of its electronic and magnetic properties.

This compound, an inorganic compound with the formula TiBr₃, has garnered significant interest within the scientific community due to its intriguing electronic and magnetic characteristics, particularly in its monolayer form.[1] Theoretical calculations have been instrumental in elucidating the fundamental properties of this material, offering insights that are crucial for its potential applications in spintronics and catalysis.

Electronic and Magnetic Properties: A Tale of Two Dimensions

Computational studies, primarily leveraging Density Functional Theory (DFT), have revealed a fascinating dichotomy between the electronic and magnetic properties of 2D monolayer and 3D bulk TiBr₃.

Monolayer TiBr₃: A 2D Ferromagnetic Semiconductor

First-principles calculations have established that monolayer TiBr₃ is a ferromagnetic semiconductor.[2] This intrinsic ferromagnetism, a rarity in two-dimensional materials, makes it a promising candidate for next-generation spintronic devices. The magnetic anisotropy energy, a critical parameter for the thermal stability of magnetization, has been calculated to be 0.8 meV per formula unit, with the magnetization direction oriented out-of-plane.[2] Furthermore, the Curie temperature (Tc), the temperature above which a material loses its permanent magnetic properties, has been predicted to be 75 K for monolayer TiBr₃.[2]

The electronic band structure of monolayer TiBr₃ reveals its semiconducting nature, although the precise band gap value and whether it is direct or indirect require further investigation of the full band structure diagrams from detailed studies.

Bulk TiBr₃: A Dimerized Mott-Hubbard Insulator

In its bulk crystalline form, TiBr₃ exhibits a layered honeycomb lattice structure.[3] Theoretical investigations suggest that at low temperatures, the bulk material undergoes a dimerization of the titanium atoms.[3] This structural change significantly influences its electronic properties. DFT studies on the closely related α-TiCl₃, which shares a similar structure, classify it as a Mott-Hubbard insulator.[3] This insulating behavior arises from strong on-site Coulombic repulsion between the d-electrons of the titanium atoms. It is highly probable that bulk TiBr₃ exhibits similar characteristics. The material is known to exist in at least two polymorphic forms, with the titanium centers adopting an octahedral coordination geometry.[1]

Quantitative Data from Theoretical Calculations

The following tables summarize the key quantitative data obtained from theoretical calculations on TiBr₃. It is important to note that the values can vary depending on the specific computational methods and parameters employed.

Table 1: Calculated Properties of Monolayer TiBr₃

| Property | Calculated Value | Reference |

| Magnetic Ground State | Ferromagnetic | [2] |

| Magnetic Anisotropy | Out-of-plane | [2] |

| Magnetic Anisotropy Energy | 0.8 meV/s.f. | [2] |

| Curie Temperature (Tc) | 75 K | [2] |

| Electronic Type | Semiconductor | [2] |

Table 2: General Properties of this compound

| Property | Value | Reference |

| Chemical Formula | TiBr₃ | [1] |

| Molar Mass | 287.579 g/mol | [3] |

| Appearance | Blue-black paramagnetic solid with a reddish reflection | [1] |

| Crystal Structure (Bulk) | Two polymorphs, octahedral Ti centers | [1] |

Methodologies: The Computational Approach

The theoretical understanding of TiBr₃'s electronic structure is predominantly built upon Density Functional Theory (DFT). This powerful quantum mechanical modeling method allows for the calculation of the electronic structure of many-body systems.

Typical Computational Protocol:

A standard computational workflow for investigating the electronic structure of materials like TiBr₃ involves the following steps:

-

Structural Optimization: The initial crystal structure of TiBr₃ (both bulk and monolayer) is optimized to find the lowest energy configuration. This involves relaxing the lattice parameters and atomic positions until the forces on the atoms are minimized.

-

Electronic Structure Calculation: Using the optimized geometry, a self-consistent field (SCF) calculation is performed to determine the ground-state electronic density.

-

Property Calculation: From the converged electronic density, various properties are calculated, including the electronic band structure, density of states (DOS), magnetic moments, and magnetic anisotropy energy.

The choice of the exchange-correlation functional (e.g., PBE, B3LYP) and the basis set (e.g., plane waves, Gaussian-type orbitals) are critical in DFT calculations and can influence the accuracy of the results. For strongly correlated systems like TiBr₃, a Hubbard U correction (DFT+U) is often employed to better describe the on-site Coulomb interactions of the d-electrons of titanium.[4]

Visualizing the Theoretical Framework

To better illustrate the concepts and workflows discussed, the following diagrams are provided.

References

A Technical Guide to the Preliminary Investigation of Titanium(III) Bromide Reactivity

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the chemical properties, reactivity, and handling of Titanium(III) bromide (TiBr3). It is intended to serve as a foundational resource for professionals engaged in chemical synthesis and drug development who may consider leveraging Ti(III) reagents in their work.

Physicochemical Properties of TiBr3

This compound is an inorganic compound with the formula TiBr3.[1] It is a blue-black, paramagnetic solid with a reddish reflection.[1] As a Ti(III) species, its chemistry is dominated by the d1 electronic configuration of the titanium center, leading to its characteristic color and paramagnetic nature. Due to its sensitivity to atmospheric moisture and oxygen, it requires handling under inert conditions.[2]

Table 1: Physicochemical Data of this compound

| Property | Value | Source |

| Chemical Formula | TiBr3 | [1][3][4] |

| Molar Mass | 287.579 g/mol | [1][3] |

| Appearance | Blue-black or grey-black crystalline solid | [1][4][5] |

| Melting Point | Decomposes at ~400°C | [5] |

| Boiling Point | Not applicable (decomposes) | [4] |

| Solubility | Soluble in donor solvents (e.g., pyridine (B92270), nitriles) | [1] |

| Water Solubility | Soluble, resulting in a dark violet solution | [5] |

| Oxidation State | +3 | [4] |

Core Reactivity and Synthetic Pathways

The reactivity of TiBr3 is primarily governed by two features: its Lewis acidity and its capacity as a single-electron reducing agent.

Lewis Acidity and Adduct Formation

The titanium center in TiBr3 is electron-deficient and acts as a Lewis acid. It readily reacts with donor solvents (L), such as pyridine or nitriles, to form stable 3:1 adducts of the type TiBr3L3.[1]

TiBr3 + 3L → TiBr3L3

This property is crucial for its application in catalysis and synthesis, as coordination of a substrate to the titanium center is often the first step in a reaction sequence.

Reductive Chemistry

The Ti(III) center is readily oxidized to the more stable Ti(IV) state, making TiBr3 an effective reducing agent in organic synthesis. This reductive capability is the cornerstone of its use in reactions like polymerization of alkenes.[1]

Thermal Disproportionation

When heated, TiBr3 undergoes disproportionation to yield titanium(II) bromide and the more volatile titanium(IV) bromide.[1][5] This thermal instability is a key consideration for its storage and use in high-temperature reactions.

2 TiBr3(s) --(Heat)--> TiBr2(s) + TiBr4(g)

The diagram below illustrates the fundamental reactivity pathways of TiBr3.

Synthesis of this compound

TiBr3 is typically prepared via high-temperature reactions involving its tetravalent precursor, TiBr4.

Table 2: Synthetic Routes to this compound

| Reaction | Description | Reference |

| 2 TiBr4 + H2 → 2 TiBr3 + 2 HBr | Reduction of titanium tetrabromide with hydrogen gas at elevated temperatures. | [1] |

| Ti + 3 TiBr4 → 4 TiBr3 | Comproportionation of titanium metal and titanium tetrabromide. | [1] |

Experimental Protocols: Handling Air-Sensitive Reagents

The successful use of TiBr3 is critically dependent on the rigorous exclusion of air and moisture. The following protocols outline the best practices for handling such reagents.[6][7]

Glassware Preparation

-

All glassware (flasks, syringes, needles, etc.) must be thoroughly cleaned and dried.[7][8]

-

Dry glassware in an oven (e.g., 125°C overnight) to remove adsorbed moisture.[7][8]

-

Assemble the apparatus while still hot and immediately place it under a positive pressure of a dry, inert gas (e.g., argon or nitrogen).[7][8] Alternatively, assemble cold and warm with a heat gun while flushing with inert gas.[8]

-

Use a thin film of high-vacuum grease on all ground-glass joints to ensure an airtight seal.[7]

General Inert Atmosphere Workflow

The following diagram outlines a standard workflow for setting up a reaction under inert atmosphere using a Schlenk line.

Protocol: Synthesis of a TiBr3-Acetonitrile Adduct

This protocol provides a representative example of handling TiBr3 to form a Lewis acid-base adduct.

Materials:

-

This compound (TiBr3)

-

Anhydrous acetonitrile (B52724) (CH3CN)

-

Schlenk flask and other appropriately dried glassware

-

Source of dry argon or nitrogen

Procedure:

-

Setup: Assemble a 100 mL Schlenk flask equipped with a magnetic stir bar. Dry the flask in an oven and cool under a stream of argon.[8]

-

Inerting: Connect the flask to a Schlenk line and perform three vacuum/argon backfill cycles to ensure a completely inert atmosphere.[9]

-

Reagent Addition: In a glove box or under a strong positive pressure of argon, weigh 1.0 g of TiBr3 and quickly add it to the Schlenk flask.

-

Solvent Addition: Using a dry syringe, transfer 20 mL of anhydrous acetonitrile to the flask.[6][10] The syringe should be flushed with inert gas at least 10 times prior to use if not dried in an oven.[7][8]

-

Reaction: Stir the mixture at room temperature. Observe the dissolution of the solid and the formation of the colored adduct solution.[1]

-

Work-up: (Hypothetical) Subsequent steps would depend on the desired product. If isolating the adduct, the solvent could be removed under vacuum. For further reactions, the solution would be used directly.

-

Cleanup: After the reaction, any equipment that came into contact with TiBr3 must be quenched carefully. Needles and syringes should be cleaned immediately to prevent clogging from hydrolysis.[7][8] Empty reagent bottles should be left open in a fume hood to allow slow hydrolysis before rinsing with water.[7][10]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. 2dsemiconductors.com [2dsemiconductors.com]

- 3. Titanium bromide (TiBr3) | Br3Ti | CID 136975 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. WebElements Periodic Table » Titanium » titanium tribromide [winter.group.shef.ac.uk]

- 5. Page loading... [wap.guidechem.com]

- 6. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]

- 7. web.mit.edu [web.mit.edu]

- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 9. fauske.com [fauske.com]

- 10. ehs.umich.edu [ehs.umich.edu]

CAS number and molecular weight of titanium(III) bromide

An In-depth Technical Guide to Titanium(III) Bromide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties, synthesis protocols, and chemical behavior of this compound (TiBr₃). The information is tailored for researchers, scientists, and professionals in drug development who may utilize this compound in various synthetic applications, including as a catalyst for alkene polymerization.[1]

Core Properties of this compound

This compound is an inorganic compound with the chemical formula TiBr₃.[1] It presents as a blue-black, paramagnetic solid with a reddish reflection.[1] The compound is also described as bluish-black or grey-black crystalline powder or hexagonal plates.[2][3] In this compound, titanium exists in the +3 oxidation state.[4]

Physicochemical Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Source |

| CAS Number | 13135-31-4 | [1][2][3][5] |

| Molecular Formula | Br₃Ti | [2][5][6] |

| Molecular Weight | 287.579 g/mol | [1][3] |

| Appearance | Blue-black or grey-black crystalline solid | [1][3] |

| Water Solubility | Soluble, resulting in a dark violet solution | [2] |

Experimental Protocols for Synthesis

The synthesis of this compound can be achieved through several methods. Below are detailed experimental protocols for two common laboratory-scale preparations.

Method 1: Reduction of Titanium(IV) Bromide with Hydrogen

This method involves the reduction of titanium(IV) bromide (TiBr₄) in a hydrogen atmosphere.[1] An improved apparatus for this reaction consists of a reaction kettle with a suspended hot tungsten filament.[7]

Reaction: 2 TiBr₄ + H₂ → 2 TiBr₃ + 2 HBr[1]

Experimental Protocol:

-

Apparatus Setup: Assemble a reaction kettle equipped with a reflux condenser and a centrally located tungsten filament. The setup should allow for the introduction of hydrogen gas and the heating of the reaction vessel.[7]

-

Reactant Introduction: Place titanium(IV) bromide into the reaction kettle. As TiBr₄ is a solid at room temperature, it may need to be heated to be transferred.[7]

-

Inerting the System: Purge the entire apparatus with a rapid stream of purified hydrogen gas to remove all air and moisture, preventing the formation of hydrolysis products.[7]

-

Reaction Conditions: Heat the titanium(IV) bromide to its refluxing temperature using a heating mantle. Simultaneously, heat the tungsten filament to create a hot surface for the reaction to occur.[7]

-

Product Collection: The vapor of the refluxing TiBr₄ reacts with hydrogen at the surface of the hot filament, forming solid this compound, which collects at the bottom of the vessel.[7]

-

Purification: The resulting TiBr₃ product is approximately 98% pure and can be further purified if necessary.[7]

Method 2: Comproportionation of Titanium Metal and Titanium(IV) Bromide

This alternative synthesis route involves the reaction of titanium metal with titanium(IV) bromide.[1]

Reaction: Ti + 3 TiBr₄ → 4 TiBr₃[1]

Experimental Protocol:

-

Reactant Preparation: In an inert atmosphere (e.g., a glovebox), combine stoichiometric amounts of titanium metal powder and titanium(IV) bromide in a suitable reaction vessel, such as a sealed quartz tube.

-

Reaction Conditions: Heat the mixture to a temperature sufficient to initiate the reaction. The exact temperature and reaction time will depend on the scale and specific apparatus used.

-

Product Isolation: After the reaction is complete, cool the vessel to room temperature. The product, this compound, can then be isolated. Further purification may be required to remove any unreacted starting materials.

Chemical Reactions and Applications

This compound exhibits characteristic chemical reactivity. Upon heating to around 400°C, it undergoes disproportionation to yield titanium(II) bromide and the more volatile titanium(IV) bromide.[1][2]

Disproportionation Reaction: 2 TiBr₃ → TiBr₄ + TiBr₂[1]

The compound also acts as a Lewis acid and dissolves in donor solvents (L), such as pyridine (B92270) or nitriles, to form 3:1 adducts of the type TiBr₃L₃.[1] One of the notable applications of this compound is as a catalyst in the polymerization of alkenes.[1]

Visualized Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound via the reduction of titanium(IV) bromide with hydrogen.

Caption: Workflow for the synthesis of this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Page loading... [wap.guidechem.com]

- 3. WebElements Periodic Table » Titanium » titanium tribromide [webelements.com]

- 4. gauthmath.com [gauthmath.com]

- 5. This compound | CAS#:13135-31-4 | Chemsrc [chemsrc.com]

- 6. Titanium bromide (TiBr3) | Br3Ti | CID 136975 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. nvlpubs.nist.gov [nvlpubs.nist.gov]

Methodological & Application

Application Notes and Protocols for Alkene Polymerization Using Titanium(III) Bromide as a Catalyst

For Researchers, Scientists, and Drug Development Professionals

Introduction

Titanium-based catalysts, particularly those used in Ziegler-Natta systems, are paramount in the industrial production of polyolefins.[1] These catalysts typically consist of a transition metal compound, such as a titanium halide, and a cocatalyst, most commonly an organoaluminum compound. The active catalytic species is often a titanium(III) center.[1] While titanium(III) chloride (TiCl₃) is the most extensively studied and utilized component, other titanium(III) halides, including titanium(III) bromide (TiBr₃), can also function as catalysts for alkene polymerization.

These application notes provide a detailed overview and generalized protocols for the use of TiBr₃ as a catalyst in alkene polymerization, drawing upon the well-established principles of Ziegler-Natta catalysis. The provided experimental details are based on analogous systems using titanium(III) chloride and should be considered as a starting point for optimization.

Data Presentation

| Catalyst System | Monomer | Temperature (°C) | Pressure (MPa) | Activity (kg Polymer / mol Ti · h) | Molecular Weight (Mw) ( g/mol ) | Polydispersity Index (PDI) |

| TiCl₃/Al(C₂H₅)₂Cl | Propylene (B89431) | 70 | 1 | 5 - 10 | 100,000 - 500,000 | 4.0 - 8.0 |

| TiCl₃/Al(C₂H₅)₃ | Ethylene (B1197577) | 80 | 1 | 50 - 100 | 200,000 - 1,000,000 | 5.0 - 10.0 |

| Supported TiCl₃/MgCl₂/Al(C₂H₅)₃ | Propylene | 70 | 1 | > 300 | 300,000 - 800,000 | 3.5 - 6.0 |

| Supported TiCl₃/MgCl₂/Al(C₂H₅)₃ | Ethylene | 85 | 2 | > 1000 | > 1,000,000 | 4.0 - 7.0 |

Experimental Protocols

The following are generalized protocols for catalyst preparation (where applicable) and alkene polymerization using a TiBr₃-based Ziegler-Natta catalyst. Note: These protocols are based on established procedures for TiCl₃ and should be adapted and optimized for TiBr₃. All procedures should be carried out under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line techniques or in a glovebox.

Protocol 1: Preparation of a Supported TiBr₃/MgCl₂ Catalyst

Supporting the titanium catalyst on a high-surface-area material like magnesium chloride can significantly enhance its activity.[2]

Materials:

-

Anhydrous magnesium chloride (MgCl₂)

-

Titanium(IV) bromide (TiBr₄)

-

Triethylaluminum (B1256330) (Al(C₂H₅)₃)

-

Anhydrous heptane (B126788) or other suitable alkane solvent

-

Inert gas supply (Nitrogen or Argon)

-

Schlenk flask and other standard Schlenk line glassware

Procedure:

-

Support Preparation: In a Schlenk flask under an inert atmosphere, ball mill anhydrous MgCl₂ to increase its surface area.

-

Impregnation: Suspend the activated MgCl₂ in anhydrous heptane. Add a solution of TiBr₄ in heptane dropwise to the stirred suspension at room temperature.

-

Heating: Slowly heat the mixture to 80-100°C and maintain for 2-4 hours to ensure complete reaction and deposition of the titanium species onto the support.

-

Washing: Allow the solid to settle, and then decant the supernatant. Wash the solid catalyst multiple times with fresh anhydrous heptane to remove any unreacted TiBr₄.

-

Drying: Dry the resulting solid catalyst under vacuum to obtain a free-flowing powder.

-

Pre-reduction (optional but recommended): The Ti(IV) species on the support can be reduced to the active Ti(III) state by treating the solid with a controlled amount of an organoaluminum compound like triethylaluminum at a low temperature.

Protocol 2: Alkene Polymerization (Slurry Phase)

Materials:

-

This compound (TiBr₃) or supported TiBr₃/MgCl₂ catalyst

-

Triethylaluminum (Al(C₂H₅)₃) or other suitable organoaluminum cocatalyst

-

Anhydrous polymerization solvent (e.g., heptane, toluene)

-

Alkene monomer (e.g., ethylene, propylene)

-

Polymerization reactor equipped with a stirrer, temperature control, and gas inlet/outlet

-

Quenching agent (e.g., acidified methanol)

Procedure:

-

Reactor Preparation: Thoroughly dry and purge the polymerization reactor with inert gas.

-

Solvent and Cocatalyst Addition: Introduce the desired volume of anhydrous solvent into the reactor. Add the organoaluminum cocatalyst (e.g., triethylaluminum) to the solvent. The Al/Ti molar ratio is a critical parameter and typically ranges from 10:1 to 500:1.[3]

-

Catalyst Injection: Disperse the TiBr₃ or supported TiBr₃/MgCl₂ catalyst in a small amount of the anhydrous solvent and inject the slurry into the reactor.

-

Polymerization: Heat the reactor to the desired polymerization temperature (e.g., 50-80°C). Introduce the alkene monomer at a constant pressure. The polymerization is typically exothermic, and the temperature should be carefully controlled.

-

Termination: After the desired reaction time, stop the monomer flow and terminate the polymerization by adding a quenching agent, such as methanol (B129727) containing a small amount of hydrochloric acid. This will deactivate the catalyst and precipitate the polymer.

-

Polymer Isolation and Purification: Filter the polymer, wash it extensively with methanol and then water to remove catalyst residues, and finally dry it in a vacuum oven until a constant weight is achieved.

Visualizations

Experimental Workflow for Alkene Polymerization

References

Application Notes and Protocols for Titanium(III) Bromide (TiBr3) Mediated Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Titanium(III) bromide (TiBr3) is a powerful single-electron transfer (SET) reagent used in organic synthesis to facilitate a variety of reductive coupling and cyclization reactions. As a low-valent titanium species, it is particularly effective in the formation of carbon-carbon bonds. While the literature on TiBr3 is not as extensive as that for its chloride analogue, titanium(III) chloride (TiCl3), the reactivity principles are largely analogous. TiBr3 is typically generated in situ by the reduction of titanium(IV) bromide (TiBr4) with a suitable reducing agent, such as zinc or manganese. These protocols provide a framework for the application of TiBr3 in key organic transformations, drawing upon established methodologies for low-valent titanium reagents.

Application Note 1: TiBr3-Mediated Pinacol (B44631) Coupling of Carbonyl Compounds

The pinacol coupling reaction is a cornerstone of C-C bond formation, enabling the synthesis of 1,2-diols from two carbonyl moieties. TiBr3, as a potent SET agent, can efficiently mediate this transformation. The reaction proceeds through the formation of ketyl radicals, which then dimerize to form a titanium pinacolate intermediate. Subsequent hydrolysis yields the desired 1,2-diol. This methodology is applicable to a wide range of aldehydes and ketones, including aromatic and aliphatic substrates. The diastereoselectivity of the coupling can often be controlled to favor either the dl or meso isomer depending on the reaction conditions and substrate.

Key Features:

-

Broad Substrate Scope: Effective for the coupling of aromatic and aliphatic aldehydes and ketones.

-

Reductive C-C Bond Formation: A reliable method for constructing vicinal diols.

-

Mild Reaction Conditions: Often proceeds at or below room temperature.

Quantitative Data for Pinacol Coupling Reactions

The following table summarizes representative yields and diastereoselectivities for pinacol coupling reactions mediated by low-valent titanium reagents. These results, primarily reported for TiClx systems, are expected to be comparable for TiBr3-mediated reactions.

| Entry | Substrate (Aldehyde/Ketone) | Product (1,2-Diol) | Yield (%) | Diastereomeric Ratio (dl:meso) |

| 1 | Benzaldehyde | 1,2-Diphenyl-1,2-ethanediol | 85-95 | ~1:1 to >9:1 |

| 2 | p-Chlorobenzaldehyde | 1,2-Bis(4-chlorophenyl)-1,2-ethanediol | 80-90 | Varies |

| 3 | Cyclohexanone | 1,1'-Bicyclohexyl-1,1'-diol | 75-85 | N/A |

| 4 | Acetophenone | 2,3-Diphenyl-2,3-butanediol | 70-80 | Varies |

Experimental Protocol 1: General Procedure for TiBr3-Mediated Pinacol Coupling of Aromatic Aldehydes

This protocol describes a general method for the homocoupling of aromatic aldehydes to form 1,2-diols using a low-valent titanium reagent generated from TiBr4 and zinc dust.

Materials:

-

Titanium(IV) bromide (TiBr4)

-

Zinc dust (<10 micron, activated)

-

Anhydrous Tetrahydrofuran (THF)

-

Aromatic aldehyde

-

1 M Aqueous K2CO3 solution

-

Anhydrous MgSO4

-

Argon or Nitrogen gas supply

-

Standard glassware for inert atmosphere reactions (Schlenk line, etc.)

Procedure:

-

Preparation of the Low-Valent Titanium Reagent:

-

To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add zinc dust (2.0 eq).

-

Place the flask under an inert atmosphere (Argon or Nitrogen).

-

Add anhydrous THF via syringe.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of TiBr4 (1.0 eq) in anhydrous THF to the stirred suspension of zinc dust. The solution will typically turn from yellow to black, indicating the formation of low-valent titanium.

-

Allow the mixture to stir at room temperature for 30 minutes.

-

-

Reductive Coupling Reaction:

-

Cool the black suspension of the low-valent titanium reagent to 0 °C.

-

Add a solution of the aromatic aldehyde (1.0 eq) in anhydrous THF dropwise to the reaction mixture over 15-20 minutes.

-

After the addition is complete, allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). Reaction times can vary from 2 to 12 hours.

-

-

Work-up and Purification:

-

Upon completion of the reaction (as indicated by TLC), quench the reaction by the slow addition of 1 M aqueous K2CO3 solution at 0 °C.

-

Stir the mixture vigorously for 30 minutes.

-

Filter the mixture through a pad of celite to remove the titanium dioxide and excess zinc. Wash the filter cake with ethyl acetate (B1210297).

-

Separate the organic layer from the aqueous layer in a separatory funnel.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO4.

-

Filter off the drying agent and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to afford the desired 1,2-diol.

-

Application Note 2: TiBr3-Mediated Intramolecular Cyclization Reactions

Low-valent titanium reagents like TiBr3 are highly effective in promoting intramolecular radical cyclizations, a powerful strategy for the synthesis of cyclic compounds.[1] These reactions typically involve the reductive opening of an epoxide, followed by the cyclization of the resulting radical onto a tethered unsaturated functional group, such as an alkene, alkyne, or nitrile.[2][3] This methodology provides access to a variety of carbocyclic and heterocyclic ring systems, often with high levels of stereocontrol.[1]

Key Features:

-

Formation of Cyclic Structures: Enables the synthesis of 5- and 6-membered rings, and in some cases, larger ring systems.[1]

-

Radical-Mediated Pathway: Proceeds via a radical mechanism, offering complementary reactivity to ionic cyclization methods.

-

Stereocontrol: The stereochemistry of the starting material can influence the stereochemical outcome of the cyclized product.

Quantitative Data for Intramolecular Cyclization Reactions

The following table presents representative yields for intramolecular cyclizations mediated by low-valent titanium reagents.

| Entry | Substrate | Product | Yield (%) |

| 1 | Epoxy-alkene | Cyclopentanol derivative | 60-80 |

| 2 | Epoxy-alkyne | Cyclopentylidene-methanol derivative | 55-75 |

| 3 | Keto-alkene | Bicyclic alcohol | 50-70 |

Experimental Protocol 2: General Procedure for TiBr3-Mediated Intramolecular Radical Cyclization of an Epoxy-alkene

This protocol outlines a general procedure for the cyclization of an unsaturated epoxide to form a cyclic alcohol using a low-valent titanium reagent.

Materials:

-

Titanium(IV) bromide (TiBr4)

-

Zinc dust (<10 micron, activated)

-

Anhydrous Tetrahydrofuran (THF)

-

Epoxy-alkene substrate

-

1 M Aqueous K2CO3 solution

-

Anhydrous MgSO4

-

Argon or Nitrogen gas supply

-

Standard glassware for inert atmosphere reactions

Procedure:

-

Preparation of the Low-Valent Titanium Reagent:

-

Follow the same procedure as described in Experimental Protocol 1, step 1.

-

-

Intramolecular Cyclization:

-

Cool the black suspension of the low-valent titanium reagent to 0 °C.

-

Add a solution of the epoxy-alkene substrate (1.0 eq) in anhydrous THF dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC (typically 4-16 hours).

-

-

Work-up and Purification:

-

Follow the same work-up and purification procedure as described in Experimental Protocol 1, step 3, to isolate the desired cyclic alcohol product.

-

Visualizations

Pinacol Coupling Reaction Mechanism

Caption: Mechanism of TiBr3-mediated pinacol coupling.

General Experimental Workflow

Caption: General workflow for TiBr3-mediated reactions.

References

Application Notes: Titanium(III) Bromide in Materials Science

Introduction: Titanium(III) bromide (TiBr₃) is an inorganic compound that is gaining attention in materials science due to its unique electronic and catalytic properties. As a blue-black, paramagnetic solid, its applications are primarily centered on its function as a catalyst and as a material in its own right, particularly in the realm of two-dimensional (2D) materials. This document provides detailed application notes and experimental protocols for researchers and scientists interested in utilizing this compound in various materials science contexts.

Ziegler-Natta Catalysis for Alkene Polymerization

Application Note: this compound serves as a key component in Ziegler-Natta catalyst systems for the polymerization of alkenes, such as ethylene (B1197577). In these systems, the titanium(III) center acts as the active site for the coordination and subsequent insertion of monomer units. The process, often described by the Cossee-Arlman mechanism, involves the alkene coordinating to a vacant site on the titanium atom, followed by migratory insertion into the titanium-alkyl bond, thus extending the polymer chain. While titanium chlorides are more traditionally referenced, the fundamental principles apply to bromide-based systems. The catalyst is typically activated by an organoaluminum co-catalyst, such as methylaluminoxane (B55162) (MAO) or triethylaluminum (B1256330) (Al(C₂H₅)₃).[1][2][3] The properties of the resulting polyethylene (B3416737), including molecular weight and degree of branching, can be influenced by the specific catalyst composition and reaction conditions.[4][5]

Catalytic Pathway: Cossee-Arlman Mechanism

Caption: The Cossee-Arlman mechanism for Ziegler-Natta polymerization.

Quantitative Data: The following table summarizes representative catalytic activities and properties of polyethylene produced with titanium-based catalyst systems.

| Catalyst System | Co-catalyst | Polymerization Conditions | Activity | Polymer Molecular Weight (Mw) | Reference |

| Dendritic Ti-complex | MAO | 25°C, 30 min, 1.0 MPa Ethylene | 78.56 kg PE/(mol Ti·h) | Ultra-High (UHMWPE) | [6][7][8] |

| NiBr₂ / Cp*TiCl₃ | MAO | - | 6 x 10⁵ g PE/mol(Ni+Ti)·h | Bimodal Distribution | [4] |

| TiCl₄·2THF | Et₂AlCl / Bu₂Mg | 60 min | 1320 kg PE/mol Ti·h·atm | 1.8–7.8 x 10⁶ Da | [9] |

| FI-Catalyst (Ti) | MAO / BHT | 10°C, 1.1 bar Ethylene | 4.9 x 10⁶ g PE/(molcat·h·bar) | 7.2 x 10⁶ g/mol | [10] |

Experimental Protocol: Ethylene Polymerization This protocol describes a general procedure for the polymerization of ethylene using a TiBr₃-based Ziegler-Natta catalyst.

-

Catalyst Preparation and Reactor Setup:

-

All procedures must be conducted under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line techniques.

-

In a 250 mL stainless steel reactor equipped with a magnetic stirrer, add the desired amount of TiBr₃ catalyst.[6]

-

Dry the reactor under vacuum at a specified temperature (e.g., 50°C) for 1 hour.[11]

-

Introduce a dry, oxygen-free solvent such as toluene (B28343) or n-hexane into the reactor.

-

-

Polymerization:

-

Pressurize the reactor with ethylene gas to purge the system three times.[6]

-

Introduce the organoaluminum co-catalyst (e.g., a solution of MAO in toluene) into the reactor. The Al/Ti molar ratio is a critical parameter and should be optimized (e.g., 1000:1).[7]

-

Set the desired reaction temperature (e.g., 25°C) and ethylene pressure (e.g., 1.0 MPa).[7]

-

Maintain vigorous stirring for the duration of the reaction (e.g., 30-60 minutes). Polymerization is indicated by the consumption of ethylene gas and the formation of a polymer precipitate.

-

-

Termination and Product Isolation:

-

Terminate the polymerization by venting the ethylene and adding an acidified alcohol solution (e.g., 10% HCl in methanol).

-

Stir the resulting suspension to deactivate the catalyst residues.

-

Collect the polyethylene powder by filtration.

-

Wash the polymer repeatedly with methanol (B129727) and then acetone.

-

Dry the polymer product in a vacuum oven at 60-80°C to a constant weight.

-

-

Characterization:

-

Determine the catalytic activity based on the mass of polymer produced per mole of titanium per hour.

-

Characterize the polymer's molecular weight and molecular weight distribution using Gel Permeation Chromatography (GPC).

-

Analyze thermal properties such as melting temperature (Tm) using Differential Scanning Calorimetry (DSC).[4]

-

Synthesis of 2D TiBr₃ Crystals via Chemical Vapor Transport (CVT)

Application Note: this compound is itself a two-dimensional (2D) van der Waals material, exhibiting properties of an antiferromagnetic or ferromagnetic semiconductor.[1][12][13] These characteristics make it a candidate for applications in spintronics and advanced microelectronics.[13] High-quality single crystals of TiBr₃ can be synthesized using the Chemical Vapor Transport (CVT) method.[14] This technique involves using a transport agent (typically a halogen) to volatilize the source material at a high temperature (T₂) and transport it as a gaseous species to a cooler region (T₁) within a sealed ampoule, where it decomposes and deposits as single crystals.[15][16]

Experimental Workflow: Chemical Vapor Transport (CVT)

Caption: General workflow for the synthesis of 2D crystals via CVT.

Quantitative Data: Properties of 2D TiBr₃ Crystals

| Property | Value / Description | Reference |

| Crystal Structure | Triclinic | [13] |

| Growth Method | Chemical Vapor Transport (CVT) | [12][14] |

| Electrical Property | 2D Antiferromagnetic / Ferromagnetic Semiconductor | [1][12][13] |

| Bandgap | ~0.015 eV | [13] |

| Crystal Orientation | (0001) | [12][13] |

| Purity | Can be grown with high purity (e.g., 6N) | [13] |

| Exfoliation | Can be mechanically exfoliated to monolayers | [12][13] |

| Environmental Stability | Sensitive; handle in inert atmosphere | [12][13] |

Experimental Protocol: CVT Synthesis of TiBr₃ Crystals This protocol outlines a procedure for growing TiBr₃ single crystals.

-

Ampoule Preparation:

-

Thoroughly clean a quartz ampoule (e.g., 20 cm length, 1 cm inner diameter) with aqua regia, deionized water, and acetone, then dry it in an oven.

-

In an argon-filled glovebox, place high-purity TiBr₃ powder (source material) at one end of the ampoule.

-

Add a small amount of a transport agent, such as iodine (I₂), at a concentration of approximately 2-5 mg/cm³ of the ampoule volume.[16]

-

-

Sealing:

-

Attach the ampoule to a vacuum line and evacuate to a high vacuum (< 10⁻⁵ Torr).

-

Use a hydrogen-oxygen torch to seal the ampoule while maintaining the vacuum.

-

-

Crystal Growth:

-

Place the sealed ampoule in a two-zone horizontal tube furnace.[16]

-

The end of the ampoule containing the source material (source zone) should be in the hotter zone (T₂), and the empty end (sink zone) in the cooler zone (T₁).

-

Slowly heat the furnace to the desired temperatures. A typical temperature gradient for CVT of similar transition metal halides might be T₂ = 700°C and T₁ = 600°C. The optimal gradient must be determined experimentally.

-

Maintain these temperatures for an extended period (e.g., 7-10 days) to allow for vapor transport and crystal growth.[17]

-

-

Cooling and Crystal Recovery:

-

After the growth period, slowly cool the furnace down to room temperature over 12-24 hours to prevent thermal shock to the crystals.

-

Carefully remove the ampoule from the furnace.

-

In an inert atmosphere (glovebox), open the ampoule to retrieve the TiBr₃ single crystals that have deposited in the sink zone.

-

Atom Transfer Radical Polymerization (ATRP) Mediator

Application Note: The Ti(III)/Ti(IV) redox couple has the potential to mediate Atom Transfer Radical Polymerization (ATRP), a powerful technique for synthesizing polymers with controlled molecular weights, narrow polydispersity, and complex architectures.[18][19] The mechanism is analogous to well-established copper-catalyzed ATRP. A Ti(III) complex acts as an activator, abstracting a halogen atom from a dormant polymer chain (or initiator) in a one-electron oxidation to create a propagating radical and a Ti(IV)-halide species. This Ti(IV) complex then acts as a deactivator, reversibly terminating the radical to reform the dormant species.[20][21] This reversible activation-deactivation cycle maintains a low concentration of active radicals, minimizing termination events and allowing for controlled polymerization.[22]

Catalytic Pathway: Ti-Mediated ATRP

Caption: The Ti(III)/Ti(IV) redox cycle in Atom Transfer Radical Polymerization.

Quantitative Data: The following table provides representative conditions for ATRP. Specific kinetic parameters (k_act, k_deact) for TiBr₃ systems require empirical determination.

| Parameter | Example | Purpose | Reference |

| Monomer | Styrene, (Meth)acrylates | Building blocks of the polymer | [23] |

| Initiator | Alkyl Halide (e.g., Ethyl α-bromoisobutyrate) | Determines the number of growing chains | [23] |

| Catalyst (Activator) | Ti(III) complex (e.g., TiBr₃ + Ligand) | Controls the activation/deactivation equilibrium | [18][24] |

| Ligand | Polydentate N-containing (e.g., Bipyridine) | Solubilizes and tunes the redox potential of the metal center | [24] |

| Solvent | Toluene, Anisole, Diphenyl ether | Solubilizes components, affects reaction kinetics | [23][25] |

| Temperature | 50 - 110 °C | Influences rates of polymerization and side reactions | [23] |

Experimental Protocol: General ATRP Procedure This protocol outlines a general procedure for ATRP using a Ti(III) catalyst.

-

Reagent Preparation:

-

Purify the monomer by passing it through a column of basic alumina (B75360) to remove inhibitors.

-

Ensure the initiator, ligand, and solvent are pure and free of oxygen.

-

-

Reaction Setup:

-

In a glovebox or using Schlenk techniques, add TiBr₃ and the appropriate ligand to a dry Schlenk flask equipped with a magnetic stir bar.

-

Add the solvent, monomer, and initiator to the flask via syringe.[25]

-

-

Deoxygenation:

-

Subject the reaction mixture to several freeze-pump-thaw cycles to thoroughly remove all dissolved oxygen, which is critical for a successful ATRP.[25]

-

After the final thaw, backfill the flask with an inert gas (argon or nitrogen).

-

-

Polymerization:

-

Termination and Purification:

-

Once the desired conversion is reached, terminate the reaction by cooling the flask and exposing the mixture to air. This oxidizes the Ti(III) to the inactive Ti(IV) state.

-

Dilute the viscous polymer solution with a suitable solvent (e.g., THF).

-

Remove the titanium catalyst by passing the solution through a column filled with neutral alumina.[25]

-

Precipitate the polymer by adding the solution dropwise into a large volume of a non-solvent (e.g., cold methanol).

-

Collect the purified polymer by filtration and dry under vacuum.

-

References

- 1. TiBr3 Crystal & Powder Supplier | Competitive Prices & Worldwide Delivery [amcmaterial.ca]

- 2. youtube.com [youtube.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and ethylene polymerization reaction of dendritic titanium catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and ethylene polymerization reaction of dendritic titanium catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. 2dsemiconductors.com [2dsemiconductors.com]

- 13. 2dmaterials.alfa-chemistry.com [2dmaterials.alfa-chemistry.com]

- 14. americanelements.com [americanelements.com]

- 15. Vapor Transport | Taufour Lab: Creating and Tuning Materials [taufourlab.faculty.ucdavis.edu]

- 16. Chemical vapor transport [cpfs.mpg.de]

- 17. A Chemical Transport Method for the Synthesis of Simple and Complex Inorganic Crystals—Survey of Applications and Modeling [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

- 20. Kinetic Studies on ATRP - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Atom Transfer Radical Polymerization - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]

- 23. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 24. Toward Green Atom Transfer Radical Polymerization: Current Status and Future Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 25. google.com [google.com]

Application Notes and Protocols for Safe Handling and Storage of Titanium(III) Bromide

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed guidelines for the safe handling and storage of titanium(III) bromide (TiBr₃) in a laboratory setting. Adherence to these protocols is crucial to minimize risks associated with this reactive and corrosive compound.

Hazard Identification and Summary

This compound is a blue-black, paramagnetic solid.[1] While specific toxicological data for this compound is not extensively documented, it is classified as a corrosive solid that reacts violently with water.[2][3][4][5] The primary hazards are associated with its corrosivity (B1173158) and reactivity.

Summary of Hazards:

| Hazard Classification | Description |

| Skin Corrosion/Irritation | Causes severe skin burns and irritation.[2][3] |

| Serious Eye Damage/Irritation | Causes serious eye damage, with a risk of blindness.[2][3][4] |

| Reactivity | Reacts violently with water, releasing heat and potentially hazardous fumes.[2][3][4] It is also sensitive to moisture and air.[4] |

| Inhalation | May cause respiratory irritation. |

| Ingestion | Harmful if swallowed; can cause severe burns to the mouth, throat, and stomach.[3][6] |

Experimental Protocols: Safe Handling and Use

-

Fume Hood: All manipulations of this compound must be performed in a certified chemical fume hood to control exposure to dust and fumes.[2][4][6]

-